

5-Bromo-2-methyl-3-nitropyridine molecular weight

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitropyridine

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An In-Depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of **5-Bromo-2-methyl-3-nitropyridine**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine derivative. Its chemical structure and properties make it a versatile building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of **5-Bromo-2-methyl-3-nitropyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C6H5BrN2O2	[1][2]
Molecular Weight	217.02 g/mol	[2][3]
CAS Number	911434-05-4	[2][4]
Density	1.709 g/cm ³	
Melting Point	38.0 to 42.0 °C	
Boiling Point	253 °C	
Flash Point	107 °C	
Vapor Pressure	0.0305 mmHg at 25°C	
Refractive Index	1.599	

Synthesis Protocol

The synthesis of **5-Bromo-2-methyl-3-nitropyridine** can be achieved through a multi-step process. A common method involves the hydrolysis and decarboxylation of a malonate ester derivative.[4]

Experimental Methodology

Step 1: Synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate This precursor is typically synthesized through nucleophilic aromatic substitution, though the specific details of this initial step are not provided in the cited literature.

Step 2: Synthesis of 5-bromo-2-methyl-3-nitropyridine[4]

- **Reaction Setup:** Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (1.2 g, 3.3 mmol) is dissolved in 7.0 N hydrochloric acid (10 mL).
- **Reflux:** The reaction mixture is heated to reflux and maintained for 5 hours.
- **Work-up:** Upon completion, the mixture is cooled to room temperature.

- Extraction: The product is extracted with a solvent mixture of dichloromethane and methanol (10:1, v/v).
- Purification: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (4:1, v/v) as the eluent.
- Final Product: This process yields **5-bromo-2-methyl-3-nitropyridine** (0.7 g, 89.7% yield).
[4]

Applications in Research and Development

5-Bromo-2-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of biologically active molecules.

- Pharmaceuticals: It is a key reactant in the synthesis of MLN0905, which is a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1). [4] PLK1 is a significant target in cancer therapy due to its role in cell cycle regulation.
- Agrochemicals: Derivatives of **5-Bromo-2-methyl-3-nitropyridine** have demonstrated high activity against various plant pathogens, including rust, powdery mildew, and rice blast. [1] These compounds can inhibit the synthesis of methionine in pathogens, providing a protective effect for crops. [1]

Visualization of Synthesis Pathway

The following diagram illustrates the workflow for the synthesis of **5-Bromo-2-methyl-3-nitropyridine** from its malonate ester precursor.



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Caption: Synthesis workflow for **5-Bromo-2-methyl-3-nitropyridine**.

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